molecular formula C13H14N2O2 B2645455 1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole CAS No. 2411299-80-2

1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole

Cat. No.: B2645455
CAS No.: 2411299-80-2
M. Wt: 230.267
InChI Key: GZDDANGKRXMDLV-UHFFFAOYSA-N
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Description

1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and an oxirane (epoxide) group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the oxirane group: The phenyl ring is first functionalized with a hydroxyl group, which is then converted to an epoxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the pyrazole ring or the epoxide group can yield different products depending on the reagents used.

    Substitution: The methyl and oxirane groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols.

Scientific Research Applications

1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole ring may also interact with specific binding sites, modulating the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole can be compared with other similar compounds, such as:

    1-Methyl-3-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole: Differing in the position of the methyl group on the pyrazole ring.

    1-Methyl-5-[2-(hydroxyphenyl)]pyrazole:

    1-Methyl-5-[2-(methoxyphenyl)]pyrazole: Substituted with a methoxy group instead of an epoxide, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a pyrazole ring with an epoxide group, providing a versatile scaffold for various chemical modifications and applications.

Properties

IUPAC Name

1-methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-15-12(6-7-14-15)11-4-2-3-5-13(11)17-9-10-8-16-10/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDDANGKRXMDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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